N'-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide typically involves the condensation of 2-chlorobenzaldehyde with 2-(1H-pyrrol-1-yl)benzohydrazide under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N’-[(1Z)-(2-methylphenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide: Similar structure but with a methyl group instead of a chlorine atom.
N’-[(1Z)-(2-bromophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
N’-[(1Z)-(2-chlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity . This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(Z)-(2-chlorophenyl)methylideneamino]-2-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-16-9-3-1-7-14(16)13-20-21-18(23)15-8-2-4-10-17(15)22-11-5-6-12-22/h1-13H,(H,21,23)/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINHSYVQXVNURW-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=C2N3C=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=CC=C2N3C=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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